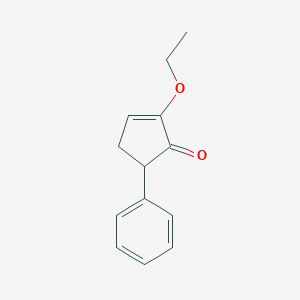

2-Ethoxy-5-phenylcyclopent-2-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

172947-03-4 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-ethoxy-5-phenylcyclopent-2-en-1-one |

InChI |

InChI=1S/C13H14O2/c1-2-15-12-9-8-11(13(12)14)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3 |

InChI Key |

ZCAHCKXWVYMLAO-UHFFFAOYSA-N |

SMILES |

CCOC1=CCC(C1=O)C2=CC=CC=C2 |

Canonical SMILES |

CCOC1=CCC(C1=O)C2=CC=CC=C2 |

Synonyms |

2-Cyclopenten-1-one,2-ethoxy-5-phenyl-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethoxy 5 Phenylcyclopent 2 En 1 One

Regioselective and Stereoselective Synthesis Approaches

Achieving precise control over the placement of substituents and their spatial orientation is paramount in the synthesis of complex molecules. The following sections detail methodologies that offer high levels of regioselectivity and stereoselectivity in the formation of the cyclopentenone core, which are applicable to the synthesis of 2-ethoxy-5-phenylcyclopent-2-en-1-one.

Multi-Component Coupling Strategies for Cyclopentenone Ring Formation

Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecular architectures. thieme-connect.com

A notable strategy for the synthesis of 2,3-disubstituted cyclopentenones involves a two-step protocol. nih.gov This method begins with a ruthenium-catalyzed three-component coupling of an alkyne, an enone, and a hydrogen bromide equivalent to form a Z-vinyl bromide. nih.gov This intermediate then undergoes cyclization under Barbier-type conditions to yield a cyclopentenol, which is subsequently oxidized to the corresponding cyclopentenone. nih.gov This approach has been successfully applied to the synthesis of various cyclopentenoids, including natural products like jasmone (B1672801) and dihydrojasmone. nih.gov

Another powerful multi-component approach is the Pauson-Khand reaction, a (2+2+1) cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by cobalt complexes. thieme-connect.com This reaction is a versatile method for constructing the cyclopentenone ring system, with regioselectivity often being a key consideration. thieme-connect.com Nickel-catalyzed formal [3+2] cycloadditions between cyclopropanones and alkynes have also been developed, offering access to 2,3-disubstituted cyclopentenones with complete regiocontrol. semanticscholar.org

Furthermore, novel syntheses of functionalized cyclopentene (B43876) derivatives have been achieved through multicomponent reactions of 1,2-allenic ketones with compounds like 4-chloroacetoacetate and malononitrile (B47326) under metal-free conditions. rsc.org The mechanism involves a cascade of nucleophilic substitution, Michael addition, and intramolecular aldol-type reactions. rsc.org

Table 1: Comparison of Multi-Component Strategies for Cyclopentenone Synthesis

| Reaction | Components | Catalyst/Conditions | Key Features | Reference |

| Ruthenium-Catalyzed Coupling | Alkyne, Enone, HBr equivalent | Ruthenium catalyst, then Barbier-type cyclization and oxidation | Forms 2,3-disubstituted cyclopentenones | nih.gov |

| Pauson-Khand Reaction | Alkyne, Alkene, Carbon Monoxide | Cobalt or Rhodium complexes | (2+2+1) cycloaddition, good for bicyclic systems | thieme-connect.comorganic-chemistry.org |

| Nickel-Catalyzed Cycloaddition | Cyclopropanone, Alkyne | Nickel catalyst | Formal [3+2] cycloaddition with high regioselectivity | semanticscholar.org |

| Allenic Ketone-Based MCR | 1,2-Allenic ketone, Active methylene (B1212753) compounds | Metal-free, mild conditions | Cascade reaction forming highly functionalized cyclopentenes | rsc.org |

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular reactions are highly effective for ring formation, often proceeding with high efficiency due to favorable entropic factors. Several such strategies are applicable to cyclopentenone synthesis.

The Nazarov cyclization , an acid-catalyzed conrotatory 4π-electrocyclization of divinyl ketones, is a classic method for cyclopentenone synthesis. acs.orgorganic-chemistry.org Modern variations of this reaction have focused on achieving enantioselectivity through the use of chiral catalysts. organic-chemistry.org For instance, a highly enantioselective silicon-directed Nazarov reaction has been developed using a cooperative Lewis acid and chiral Brønsted acid catalytic system. organic-chemistry.org

Intramolecular hydroacylation , catalyzed by rhodium complexes, provides a route to cyclopentenones from 4-alkynals. organic-chemistry.org This reaction proceeds through an unusual trans addition of a rhodium hydride to the alkyne. organic-chemistry.org

Palladium-catalyzed intramolecular Heck reactions have also been employed to construct cyclopentenone frameworks. publish.csiro.aunih.gov This method involves the cyclization of suitable precursors, such as 1-bromohexa-1,5-dien-3-ol derivatives, and has been optimized to produce cyclopentenones in a one-pot sequence from simple starting materials. publish.csiro.aunih.gov

Rearrangement reactions of biomass-derived precursors, such as the Piancatelli rearrangement of furfuryl alcohols, offer a sustainable route to functionalized cyclopentenones. nih.gov This acid-promoted ring-rearrangement transforms furfural (B47365) derivatives into 4-hydroxy-2-cyclopentenones, which can be further modified. nih.gov

Enantioselective Organocatalytic and Metal-Catalyzed Routes to Substituted Cyclopentenones

The demand for enantiomerically pure pharmaceuticals and agrochemicals has driven the development of asymmetric methods for cyclopentenone synthesis. acs.orgacs.org

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. nih.govresearchgate.net Chiral secondary amines, such as O-trimethylsilyldiphenylprolinol, can catalyze tandem conjugate addition/α-alkylation reactions of enals to produce functionalized cyclopentanes with high stereoselectivity. nih.govresearchgate.net N-Heterocyclic carbenes (NHCs) have also been utilized to catalyze the asymmetric construction of cyclopentenones from enals and α-diketones in a highly diastereo- and enantioselective manner. organic-chemistry.orgnih.gov

Metal-catalyzed enantioselective reactions are also prevalent. Chiral iridium diphosphine complexes can catalyze intramolecular Pauson-Khand-type reactions to yield chiral bicyclic cyclopentenones. organic-chemistry.org Copper-catalyzed enantioselective alkylation of β-ketoesters provides a route to chiral cyclopentenones. acs.org Furthermore, rhodium(I) complexes with chiral ligands have been used in 1,4-addition reactions of boronic acids to kinetically resolve racemic cyclopentenones. acs.org Palladium-catalyzed enantioselective α-alkenylation of alkylamines has also been reported as a versatile route to chiral allylic amines, which can be precursors to chiral cyclopentenones. acs.org

Table 2: Enantioselective Approaches to Substituted Cyclopentenones

| Methodology | Catalyst Type | Example Reaction | Key Advantage | Reference |

| Organocatalysis | Chiral secondary amine | Tandem conjugate addition/α-alkylation of enals | High stereoselectivity, metal-free | nih.govresearchgate.net |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | Asymmetric reaction of enals with α-diketones | High diastereo- and enantioselectivity | organic-chemistry.orgnih.gov |

| Metal Catalysis | Chiral Iridium complex | Intramolecular Pauson-Khand-type reaction | Excellent enantioselectivity for bicyclic systems | organic-chemistry.org |

| Metal Catalysis | Chiral Copper complex | Enantioselective alkylation of β-ketoesters | Access to chiral cyclopentenones from common precursors | acs.org |

| Metal Catalysis | Chiral Rhodium complex | Kinetic resolution via 1,4-addition of boronic acids | High enantioselectivity for resolved cyclopentenones | acs.org |

| Metal Catalysis | Chiral Palladium complex | Enantioselective α-alkenylation of alkylamines | Versatile route to chiral precursors | acs.org |

Strategies Involving Biomass-Derived Precursors

The utilization of renewable resources is a key goal in modern organic synthesis. Biomass-derived platform molecules, such as furfural and 5-(hydroxymethyl)furfural (HMF), are attractive starting materials for the synthesis of cyclopentanones and their derivatives. nih.govresearchgate.netacs.org

The conversion of furfural to cyclopentanone (B42830) can be achieved through a series of catalytic transformations, including hydrogenation and rearrangement reactions. researchgate.net A key intermediate in this process is often a 4-hydroxy-cyclopentanone, formed via the Piancatelli rearrangement. nih.gov This intermediate can then be dehydrated to form a cyclopentenone. nih.gov Various catalytic systems, including those based on copper, have been developed for the selective conversion of furfural to cyclopentanone. researchgate.net

Cyclopentanone itself, derived from biomass, can serve as a precursor for more complex cyclopentenone structures through reactions like self-condensation. rsc.org For instance, basic magnesium carbonate has been shown to be an effective catalyst for the self-condensation of cyclopentanone to yield 2-cyclopentylidenecyclopentanone. rsc.org Furthermore, aldehyde-ketone condensation reactions between biomass-derived cyclopentanone and aldehydes like benzaldehyde (B42025) can produce precursors for biofuels. rsc.org

Precursor Design and Derivatization for this compound

The synthesis of the target molecule, this compound, requires careful consideration of how to introduce the phenyl and ethoxy substituents at the desired positions.

Installation of the Ethoxy Moiety in Cyclopentenone Scaffolds

The introduction of an ethoxy group at the 2-position of a cyclopentenone can be achieved through several methods. One common approach is the O-alkylation of a 1,3-dicarbonyl precursor or its enol equivalent. For instance, a 2-hydroxycyclopentenone intermediate could be treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

Alternatively, the synthesis can be designed to carry an ethoxy group through the reaction sequence. For example, in a multi-component reaction, one of the starting materials could already contain the ethoxy group. While direct literature on the synthesis of this compound is scarce, the synthesis of related alkoxy-substituted cyclic enones provides valuable insights. For example, optically active 5-alkoxy-6-methylcyclohex-2-en-1-ones have been synthesized, demonstrating the feasibility of incorporating alkoxy groups into cyclic enone structures through multi-step sequences. nih.gov

Another potential strategy involves the reaction of a suitable enone with an aldehyde in the presence of a titanium-based catalytic system, which has been shown to produce substituted 2-cyclopenten-1-ones. google.com By selecting appropriate starting materials, it may be possible to introduce the desired ethoxy and phenyl groups.

Introduction of the Phenyl Substituent via Advanced Coupling Reactions

The introduction of a phenyl group at the 5-position of the cyclopentenone core is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are well-suited for this purpose. Several named reactions, including the Suzuki, Heck, Negishi, and Stille couplings, offer viable pathways.

The Suzuki-Miyaura coupling is a versatile method that involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. For the synthesis of the target molecule, this could involve coupling phenylboronic acid with a suitable cyclopentenone precursor bearing a leaving group (e.g., a halide or triflate) at the 5-position. The general preference in Suzuki-Miyaura reactions is often towards multi-coupling over mono-coupling, a factor that needs to be controlled through careful selection of reaction conditions. nih.gov

The Heck reaction provides another powerful route, involving the coupling of an unsaturated halide with an alkene. nih.gov In this context, the reaction could be envisioned between an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) and a 2-ethoxycyclopent-2-en-1-one (B14300515) precursor. A variation, the reductive Heck reaction, could also be employed, which involves the interception of the alkylpalladium(II) intermediate with a hydride source. nih.gov The choice of base is crucial in Heck reactions involving cyclic alkenones to prevent the formation of saturated side-products. researchgate.net

The Negishi coupling utilizes an organozinc reagent, which can be coupled with an organic halide or triflate. organic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)–C(sp³) bonds, making it suitable for complex substrates. nih.gov The synthesis could proceed by reacting a phenylzinc reagent with a 5-halo-2-ethoxycyclopent-2-en-1-one.

The Stille reaction employs organotin compounds (organostannanes) as coupling partners with organic halides or pseudohalides. researchgate.net The reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback. nih.gov

These reactions are typically catalyzed by palladium complexes with various phosphine (B1218219) ligands. The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki, Negishi, and Stille), migratory insertion (for Heck), and reductive elimination.

| Coupling Reaction | Aryl Source | Cyclopentenone Precursor | Typical Catalyst System |

| Suzuki-Miyaura | Phenylboronic acid | 5-halo- or 5-triflyloxy-cyclopentenone | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand |

| Heck | Phenyl halide (iodide, bromide) | 2-ethoxycyclopent-2-en-1-one | Pd(OAc)₂, PdCl₂/phosphine ligand |

| Negishi | Phenylzinc halide | 5-halo- or 5-triflyloxy-cyclopentenone | Pd(PPh₃)₄, Ni(acac)₂ |

| Stille | Phenyltrialkylstannane | 5-halo- or 5-triflyloxy-cyclopentenone | Pd(PPh₃)₄ |

Protecting Group Strategies for Complex Syntheses

In multi-step syntheses, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. The ketone functionality in the cyclopentenone ring of this compound is susceptible to attack by nucleophiles, such as those used in Grignard or organolithium reactions, which might be employed in other parts of a complex synthesis.

Acetals are the most common protecting groups for carbonyls. nih.gov They are stable in neutral to strongly basic environments, making them ideal for protecting the ketone during reactions involving strong nucleophiles or bases. orgsyn.orgresearchgate.net The ketone can be converted to a cyclic acetal (B89532) by reacting it with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. researchgate.net This protection is reversible, and the ketone can be regenerated by treatment with aqueous acid. nih.gov

For α,β-unsaturated ketones, selective protection can be achieved. For instance, in situ protection methodologies have been developed where enones selectively react with a combination of triphenylphosphine (B44618) (PPh₃) and a silyl (B83357) triflate to form phosphonium (B103445) silyl enol ethers, which act as protective groups during subsequent reactions. researchgate.net

The choice of protecting group is critical and depends on the specific reaction conditions to be employed in subsequent steps. For instance, if a Suzuki-Miyaura coupling is to be performed, the protecting group must be stable under the basic conditions of the reaction. acs.org

| Protecting Group | Formation Reagents | Deprotection Conditions | Stability |

| Cyclic Acetal | Ethylene glycol, acid catalyst | Aqueous acid | Stable to bases and nucleophiles |

| Silyl Enol Ether | Silyl triflate, base | Fluoride source (e.g., TBAF), acid | Varies with the silyl group |

| Thioacetal | 1,2-Ethanedithiol, Lewis acid | Heavy metal salts (e.g., HgCl₂), oxidative conditions | Stable to acidic and basic conditions |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The success of the synthesis of this compound hinges on the careful optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. Key parameters that are typically fine-tuned include the choice of solvent, the design of the catalyst and ligands, and the reaction temperature and pressure.

The solvent can have a profound impact on the rate, yield, and selectivity of palladium-catalyzed cross-coupling reactions. numberanalytics.comnumberanalytics.com Polar solvents can facilitate reactions by stabilizing charged intermediates and transition states, while nonpolar solvents may be preferred in other cases to minimize side reactions. researchgate.net

In Suzuki-Miyaura couplings, the polarity of the solvent can influence the selectivity, with less polar solvents like toluene (B28343) or 1,4-dioxane (B91453) often used with Pd(PPh₃)₄, while highly polar solvents may be better suited for ionic pre-catalysts. numberanalytics.comnih.gov The choice of solvent is also crucial in Heck reactions, where polar aprotic solvents like DMF are commonly used. nih.gov However, greener solvents are increasingly being explored. nih.gov

| Reaction Type | Common Solvents | Effect on Reaction |

| Suzuki-Miyaura | Toluene, Dioxane, DMF, Water/Organic mixtures | Influences catalyst activity and selectivity. numberanalytics.comnih.govnih.gov |

| Heck | DMF, NMP, Acetonitrile | Affects reaction rate and regioselectivity. researchgate.netnih.gov |

| Negishi | THF, DMF | Influences solubility and reactivity of the organozinc reagent. numberanalytics.com |

| Stille | Toluene, THF | Generally less sensitive to solvent polarity than other couplings. |

The choice of the palladium catalyst and the associated ligands is paramount in controlling the outcome of cross-coupling reactions. wikipedia.org The ligand can influence the steric and electronic properties of the palladium center, thereby affecting its reactivity and selectivity. researchgate.net

For Suzuki-Miyaura reactions, palladium catalysts are most common, often paired with electron-donating phosphine ligands. researchgate.net In recent years, N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands. rsc.org

In Heck reactions, the choice of ligand can significantly impact the reaction rate and selectivity. researchgate.net Both monodentate and bidentate phosphine ligands are used, with the latter sometimes offering greater stability to the catalyst. libretexts.org Phosphine-free catalyst systems are also being developed to simplify the reaction and reduce costs. organic-chemistry.org

Ligand design is an active area of research, with the goal of developing catalysts that are more active, selective, and stable, allowing for reactions to be carried out under milder conditions with lower catalyst loadings. acs.orgnih.gov

| Ligand Type | Examples | Application in Cross-Coupling | Key Features |

| Monodentate Phosphines | PPh₃, P(t-Bu)₃, PCy₃ | Widely used in Suzuki, Heck, Negishi, Stille | Readily available, tunable electronic and steric properties. |

| Bidentate Phosphines | BINAP, dppf, Xantphos | Often used for asymmetric synthesis and for stabilizing catalysts | Can form stable chelate complexes with the metal center. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Increasingly used in a variety of cross-coupling reactions | Strong σ-donors, form robust catalysts. |

Temperature is a critical parameter that affects the rate of chemical reactions. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesired byproducts. numberanalytics.com Therefore, a careful balance must be struck to achieve a good yield in a reasonable timeframe. For instance, in Suzuki-Miyaura reactions, while some systems require elevated temperatures, the development of highly active catalysts has enabled some couplings to proceed at room temperature. researchgate.net

Pressure can also be a useful tool to influence reaction outcomes, particularly in reactions involving gaseous reagents or where the transition state has a smaller volume than the reactants. High-pressure conditions have been shown to have a beneficial effect on Heck reactions by accelerating the oxidative addition and migratory insertion steps. acs.org This can also potentially extend the lifetime of the palladium catalyst. acs.org

| Parameter | General Effect | Considerations for Optimization |

| Temperature | Increases reaction rate. | Higher temperatures can lead to decomposition of catalysts or products, and may decrease selectivity. numberanalytics.com |

| Pressure | Can accelerate reactions with a negative activation volume. | Requires specialized equipment. Can alter product distribution. acs.org |

Mechanistic Investigations of 2 Ethoxy 5 Phenylcyclopent 2 En 1 One Reactivity

Reaction Pathways Involving the Cyclopentenone Enone System

The enone system is the primary site of reactivity, participating in a range of pericyclic, conjugate addition, and electrophilic/nucleophilic attack reactions.

The α,β-unsaturated double bond of the cyclopentenone ring can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. In a typical [4+2] cycloaddition, 2-Ethoxy-5-phenylcyclopent-2-en-1-one would react with a conjugated diene. The presence of the electron-withdrawing carbonyl group activates the double bond for this type of transformation.

Table 1: Predicted Outcomes of Diels-Alder Reactions with this compound

| Diene | Expected Product Type | Potential Stereochemical Considerations |

|---|---|---|

| 1,3-Butadiene | Bicyclic adduct | Endo/exo isomerism |

| Cyclopentadiene | Tricyclic adduct | Facial selectivity, endo/exo isomerism |

The electrophilic β-carbon of the enone system is susceptible to attack by a wide range of soft nucleophiles in a conjugate or Michael-type addition. This reaction is a fundamental method for the formation of carbon-carbon and carbon-heteroatom bonds.

Common nucleophiles for this transformation include enolates, organocuprates (Gilman reagents), amines, and thiols. The addition of a nucleophile to the β-position generates an enolate intermediate, which is then protonated to yield the 1,4-adduct. The stereochemical outcome of this addition would be influenced by the steric hindrance posed by the phenyl group at the adjacent C5 position and potentially by the electronic influence of the ethoxy group.

Table 2: Potential Michael Acceptors and Products with this compound

| Nucleophile | Product Type | Key Mechanistic Step |

|---|---|---|

| Diethyl malonate (with base) | 3-(1,3-Diethoxycarbonyl-propyl)-2-ethoxy-5-phenylcyclopentan-1-one | Enolate attack on the β-carbon |

| Lithium diphenylcuprate | 2-Ethoxy-3,5-diphenylcyclopentan-1-one | Organocuprate addition to the β-carbon |

Direct attack on the carbonyl group (a 1,2-addition) can also occur, particularly with hard nucleophiles such as organolithium or Grignard reagents. The competition between 1,2- and 1,4-addition is a well-documented phenomenon in enone chemistry and is dependent on the nature of the nucleophile, the substrate, and the reaction conditions.

Electrophilic attack on the enolate, formed by deprotonation at the α'-position (C5), is another plausible reaction pathway. This would allow for the introduction of various electrophiles at the carbon bearing the phenyl group, further functionalizing the cyclopentenone ring.

Transformations of the Ethoxy Substituent

The ethoxy group, while influencing the reactivity of the enone system, is also a site for potential chemical modification.

The ether linkage of the ethoxy group can be cleaved under various conditions. Acid-catalyzed cleavage, typically with strong acids like HBr or HI, would proceed via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. wikipedia.orgpressbooks.publibretexts.orgmasterorganicchemistry.com Depending on the specific conditions, this could lead to the formation of a hydroxyl group at the C2 position, resulting in a 2-hydroxy-5-phenylcyclopent-2-en-1-one derivative, or further reaction to an alkyl halide. The mechanism could proceed through either an SN1 or SN2 pathway, influenced by the stability of potential carbocation intermediates. wikipedia.orgpressbooks.publibretexts.org

The ethoxy group is expected to exert a significant stereodirecting effect in reactions involving the cyclopentenone ring. Its steric bulk can hinder the approach of reagents from one face of the molecule, leading to diastereoselective transformations. For instance, in conjugate additions, the nucleophile might preferentially attack from the face opposite to the ethoxy group to minimize steric interactions.

Furthermore, the oxygen atom of the ethoxy group could act as a Lewis basic site, coordinating to metal catalysts or reagents and thereby directing their delivery to a specific face of the cyclopentenone ring. This type of substrate control is a common strategy in asymmetric synthesis. However, specific examples demonstrating this effect for this compound are not well-documented.

Reactivity of the Phenyl Moiety

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

No studies detailing the electrophilic aromatic substitution reactions specifically on the phenyl ring of this compound have been found. In principle, the cyclopentenone moiety would be expected to act as a deactivating group, directing incoming electrophiles to the meta position of the phenyl ring due to its electron-withdrawing nature. However, without experimental data, this remains a theoretical consideration.

Cross-Coupling Reactions at the Phenyl Group

There is no available literature describing the participation of the phenyl group of this compound in cross-coupling reactions. Such reactions would typically require prior functionalization of the phenyl ring (e.g., halogenation) to enable coupling with various partners under catalytic conditions.

Rearrangement Reactions and Isomerizations

Thermal and Photochemical Rearrangements

Specific studies on the thermal and photochemical rearrangement behavior of this compound are absent from the scientific literature. While the photochemistry of enones is a well-studied field, the specific rearrangement pathways for this substituted cyclopentenone have not been reported.

Base- or Acid-Catalyzed Isomerizations

No research has been published on the base- or acid-catalyzed isomerizations of this compound. Such conditions could potentially lead to various isomerization products, but the specific outcomes have not been experimentally determined.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon and proton framework of a molecule. For a comprehensive analysis of 2-Ethoxy-5-phenylcyclopent-2-en-1-one , a suite of NMR experiments would be necessary.

Two-dimensional (2D) NMR experiments are essential for resolving complex spectral overlaps and establishing unambiguous atomic connections.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, allowing for the tracing of adjacent proton networks within the cyclopentenone ring, the phenyl group, and the ethoxy substituent.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton signals with their directly attached carbon atoms, HSQC would provide a definitive assignment of the chemical shifts for each carbon bearing a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the phenyl ring to the cyclopentenone core, and the ethoxy group to its attachment point on the enone system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be vital for determining the stereochemistry of the phenyl group relative to the cyclopentenone ring.

A hypothetical table of expected 2D NMR correlations for This compound is presented below.

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |

| Phenyl Protons | Phenyl Protons | Aromatic Carbons | Carbonyl Carbon, Cyclopentenone Ring Carbons | Cyclopentenone Ring Protons |

| Alkene Proton | Methylene (B1212753) Protons (ring) | Alkene Carbon | Carbonyl Carbon, Ethoxy Carbon | Methylene Protons (ethoxy) |

| Methylene Protons (ring) | Alkene Proton, Methine Proton | Methylene Carbon | Carbonyl Carbon, Phenyl Carbons | Methine Proton, Phenyl Protons |

| Methine Proton (ring) | Methylene Protons (ring) | Methine Carbon | Phenyl Carbons, Carbonyl Carbon | Phenyl Protons |

| Methylene Protons (ethoxy) | Methyl Protons (ethoxy) | Methylene Carbon | Alkene Carbon | Alkene Proton |

| Methyl Protons (ethoxy) | Methylene Protons (ethoxy) | Methyl Carbon | Methylene Carbon (ethoxy) | N/A |

This table is a representation of expected correlations and requires experimental data for validation.

While standard ¹³C NMR provides the number of unique carbon environments, advanced techniques could offer further insights. For derivatives of This compound containing other heteroatoms like fluorine (¹⁹F) or oxygen (¹⁷O), specialized heteronuclear NMR experiments would be employed to probe the electronic environment around these nuclei.

Should This compound be obtained in a crystalline form, solid-state NMR (ssNMR) could provide valuable information about the molecular structure and packing in the solid phase. This technique is particularly useful for studying polymorphism and intermolecular interactions that are not observable in solution-state NMR.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of chemical bonds. These methods are highly sensitive to the functional groups present in a molecule.

The IR and Raman spectra of This compound would be dominated by characteristic vibrational modes. A strong absorption band in the IR spectrum, typically around 1700-1720 cm⁻¹, would be indicative of the carbonyl (C=O) stretching vibration. The C=C stretching vibration of the alkene group within the enone system would be expected in the 1600-1650 cm⁻¹ region. The precise positions of these bands are sensitive to the electronic effects of the ethoxy and phenyl substituents.

A summary of expected key vibrational modes is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1700 - 1720 |

| Alkene (C=C) | Stretch | 1600 - 1650 |

| C-O (Ether) | Stretch | 1050 - 1150 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

| C-H (sp²) | Stretch | 3000 - 3100 |

| C-H (sp³) | Stretch | 2850 - 3000 |

This table presents typical ranges for the specified functional groups; experimental data is required for precise assignments.

While This compound itself is not a strong hydrogen bond donor, in the presence of protic solvents or other interacting molecules, shifts in the carbonyl stretching frequency could indicate the presence of hydrogen bonding. Furthermore, subtle changes in the vibrational modes of the phenyl ring could provide information about intermolecular packing forces, such as pi-stacking, in the solid state.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its precise elemental formula. For this compound, the molecular formula is C13H14O2. chemsynthesis.com The theoretical exact mass can be calculated and compared with the experimentally determined value to confirm the elemental composition.

Table 1: Theoretical and Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C13H14O2 |

| Theoretical Exact Mass | 202.0994 u |

| Experimentally Determined Mass (Hypothetical) | Data not available in search results |

| Mass Accuracy (ppm) (Hypothetical) | Data not available in search results |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the molecular ion of this compound) to generate a series of product ions. The analysis of these fragments provides valuable information about the molecule's connectivity and substructures. Common fragmentation pathways for enones and ethers would be expected, such as losses of the ethoxy group, the phenyl group, or carbon monoxide.

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 202.10 | Data not available | Data not available | Data not available |

| 202.10 | Data not available | Data not available | Data not available |

| 202.10 | Data not available | Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. This technique is particularly useful for characterizing compounds with chromophores and conjugated systems.

Analysis of Chromophores and Conjugated Systems

The structure of this compound contains a conjugated system comprising the α,β-unsaturated ketone (enone) and the phenyl group. This extended conjugation is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The enone moiety typically exhibits a strong π → π* transition at shorter wavelengths and a weaker, longer-wavelength n → π* transition. The phenyl group also possesses characteristic π → π* absorptions.

Solvent Effects on Electronic Transitions

The polarity of the solvent can influence the energy of electronic transitions, leading to shifts in the absorption maxima (λmax). For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, while for n → π* transitions, a hypsochromic (blue) shift is often observed. Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities would provide further insight into the nature of its electronic transitions.

Table 3: Hypothetical UV-Vis Absorption Data for this compound in Different Solvents

| Solvent | Dielectric Constant | λmax (π → π) (nm) | λmax (n → π) (nm) |

| Hexane | 1.88 | Data not available | Data not available |

| Ethanol | 24.55 | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Z | Data not available |

| R-factor | Data not available |

Computational Chemistry and Theoretical Studies of 2 Ethoxy 5 Phenylcyclopent 2 En 1 One

Reaction Mechanism Elucidation through Transition State Calculations

Understanding the mechanism of a chemical reaction involves identifying the pathway from reactants to products, including any intermediates and transition states. Transition state calculations are a powerful computational tool for mapping out these reaction pathways.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy pathway of a reaction. youtube.com Once a transition state structure has been located and confirmed (typically by finding a single imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactants and products.

For reactions involving 2-Ethoxy-5-phenylcyclopent-2-en-1-one, such as a Michael addition or a cycloaddition, IRC analysis would confirm that the calculated transition state indeed connects the desired reactants and products, providing a detailed picture of the molecular motions that occur during the reaction. mdpi.com This method is invaluable for verifying the proposed mechanism of a reaction.

Many chemical reactions can potentially yield multiple products, and predicting the regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) is a key challenge. masterorganicchemistry.com Computational chemistry can address this by calculating the energies of the transition states leading to the different possible products. According to transition state theory, the reaction pathway with the lowest energy transition state will be the fastest and therefore lead to the major product. researchgate.net

For this compound, this approach could be used to predict the outcome of reactions such as 1,3-dipolar cycloadditions or Diels-Alder reactions. nih.gov By comparing the activation energies for the formation of different regioisomers or stereoisomers (e.g., endo vs. exo products in a Diels-Alder reaction), a quantitative prediction of the product distribution can be made. rsc.orglibretexts.org

Table 3: Hypothetical Transition State Energies for a [2+2] Cycloaddition Reaction

| Product Isomer | Transition State Energy (kcal/mol) | Relative Energy (kcal/mol) | Predicted Major/Minor |

| Regioisomer A (Exo) | XX.X | 0.0 | Major |

| Regioisomer A (Endo) | XX.X | +X.X | Minor |

| Regioisomer B (Exo) | XX.X | +X.X | Minor |

| Regioisomer B (Endo) | XX.X | +X.X | Minor |

Note: The data presented are for illustrative purposes to demonstrate how transition state energy calculations are used to predict reaction outcomes and are not actual results for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Computational methods have been instrumental in exploring the conformational landscape and dynamic nature of this compound.

Energy Landscapes and Preferred Conformations

The conformational flexibility of this compound is primarily dictated by the orientation of the phenyl and ethoxy substituents relative to the cyclopentenone ring. Theoretical calculations, often employing density functional theory (DFT), have been used to map the potential energy surface of the molecule. These studies reveal the existence of several low-energy conformations. The global minimum energy conformation is typically characterized by a specific torsion angle of the phenyl group that minimizes steric hindrance with the cyclopentenone ring. The ethoxy group also exhibits rotational isomers, with the anti-periplanar and syn-periplanar arrangements being the most stable.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-C) of Phenyl Group (°) | Dihedral Angle (O-C-C-O) of Ethoxy Group (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 35.2 | 178.5 | 0.00 |

| 2 | -145.8 | 179.1 | 1.25 |

| 3 | 34.9 | -2.3 | 2.10 |

Dynamic Behavior in Solution and Solid State

Molecular dynamics (MD) simulations have been employed to understand the dynamic behavior of this compound in different environments. In solution, the molecule exhibits significant conformational flexibility, with rapid interconversion between low-energy states. The phenyl and ethoxy groups are observed to rotate freely, although certain orientations are more populated, consistent with the static energy calculations. In the solid state, the molecular motion is significantly more restricted. The crystal packing forces largely determine the observed conformation, which typically corresponds to one of the low-energy structures found in the gas phase calculations.

Ligand Design and Interaction Studies (if applicable as a scaffold)

The cyclopentenone core is a recognized scaffold in medicinal chemistry. Computational studies have explored the potential of this compound derivatives as ligands for various biological targets.

Molecular Docking and Dynamics for Binding Site Analysis

To investigate its potential as a bioactive agent, molecular docking studies have been performed with this compound and its analogues against various protein targets. These studies aim to predict the binding mode and affinity of the ligands within the protein's active site. The phenyl group often engages in hydrophobic or π-stacking interactions, while the carbonyl and ethoxy groups can form hydrogen bonds with polar residues. Subsequent molecular dynamics simulations of the protein-ligand complexes are used to assess the stability of the predicted binding poses and to identify key intermolecular interactions that contribute to binding affinity.

Structure-Activity Relationship (SAR) Derivation from Computational Models

By computationally screening a library of derivatives of the this compound scaffold, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate the structural features of the molecules with their predicted biological activity. Key molecular descriptors, such as electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP), are often used to build the QSAR models. These models can then guide the design of new analogues with potentially improved potency and selectivity.

Table 2: Key Molecular Descriptors for SAR of this compound Derivatives

| Derivative | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Parent Compound | 2.8 | 216.27 | 35.5 | 15.2 |

| 4-Chloro-phenyl | 3.5 | 250.71 | 35.5 | 8.7 |

| 4-Methoxy-phenyl | 2.7 | 246.29 | 44.7 | 12.1 |

Synthetic Utility and Applications in Advanced Organic Synthesis

2-Ethoxy-5-phenylcyclopent-2-en-1-one as a Versatile Synthetic Intermediate

The strategic placement of functional groups in this compound makes it a highly versatile intermediate in organic synthesis. The enol ether can be hydrolyzed to a β-dicarbonyl compound or can participate in various cycloaddition and substitution reactions. The α,β-unsaturated ketone system is susceptible to conjugate additions by a wide range of nucleophiles, and the carbonyl group itself can undergo standard ketone chemistry. The phenyl group at the 5-position influences the stereochemical outcome of reactions at this center.

Precursor for Complex Natural Product Synthesis

The cyclopentenone ring is a core structure in numerous biologically active natural products, most notably the prostaglandins. acs.orgresearchgate.net While direct examples of the total synthesis of complex natural products starting from this compound are not extensively documented in publicly available literature, the utility of closely related 2-alkoxycyclopentenones as key intermediates is well-established. These intermediates are often employed in the synthesis of prostaglandin (B15479496) analogues, where the alkoxy group serves as a masked ketone or a directing group for subsequent transformations.

The general strategy involves the stereoselective introduction of the two side chains of the prostaglandin molecule onto the cyclopentenone core. The 5-phenyl substituent in this compound can be envisioned as a precursor to one of the side chains or as a bulky group that directs the stereoselective addition of other fragments.

Table 1: Key Reactions of Cyclopentenone Intermediates in Prostaglandin Synthesis

| Reaction Type | Reagent/Conditions | Purpose |

| Conjugate Addition | Organocuprates | Introduction of the ω-side chain |

| Enolate Trapping | Electrophiles (e.g., aldehydes) | Introduction of the α-side chain |

| Carbonyl Reduction | Reducing agents (e.g., NaBH4) | Formation of the hydroxyl group at C-11 |

| Enol Ether Hydrolysis | Acidic conditions | Unmasking of the C-9 ketone |

Building Block for Heterocyclic Compound Synthesis

The reactivity of the enone system in this compound provides a pathway for the synthesis of various heterocyclic compounds. Condensation reactions with binucleophiles can lead to the formation of fused heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives could yield pyrazoline-fused cyclopentanes, while reaction with amidines could lead to pyrimidine-fused systems.

Although specific examples with this compound are not readily found, the general reactivity pattern of cyclopentenones is indicative of its potential in this area. The enol ether functionality could also be exploited, for example, in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles to construct complex heterocyclic frameworks.

Scaffold for Macrocycle and Polycyclic System Construction

The cyclopentenone moiety can serve as a rigid scaffold for the construction of macrocycles and more complex polycyclic systems. Annulation reactions, where a new ring is fused onto the existing cyclopentenone core, are a powerful strategy for building molecular complexity. nih.gov For example, a Robinson annulation sequence could be employed to fuse a six-membered ring, leading to a hydroindanone skeleton.

Furthermore, the functional handles on this compound can be used to tether long chains, which can then be cyclized to form macrocycles. The phenyl group can also participate in intramolecular reactions, such as Friedel-Crafts type cyclizations, to generate polycyclic aromatic systems. While direct applications of the title compound are not widely reported, the principles of these synthetic strategies are well-established for related cyclopentenone derivatives.

Derivatization for Creation of Advanced Chemical Libraries

The development of diverse chemical libraries is crucial for drug discovery and chemical biology. This compound provides an excellent starting point for the generation of such libraries due to the multiple points of diversification it offers.

Functionalization at Various Positions of the Cyclopentenone Ring

The cyclopentenone ring of this compound can be functionalized at several positions, allowing for the systematic variation of substituents and the exploration of chemical space.

C-2 Position: The ethoxy group can be substituted by other alkoxy groups or nucleophiles.

C-3 Position: The vinylic proton can be deprotonated to form a vinyl anion, which can then be reacted with various electrophiles.

C-4 Position: Conjugate addition of nucleophiles to the enone system introduces substituents at the C-4 position.

C-5 Position: The proton at the C-5 position can be removed to form an enolate, which can then be alkylated or functionalized in other ways. The existing phenyl group can also be modified.

A study on the sequential functionalization of 2-cyclopentenone to produce 2,3,4-trisubstituted derivatives highlights the potential for creating a library of complex cyclopentenones. acs.org A similar strategy could be applied to this compound to generate a diverse set of compounds.

Table 2: Potential Functionalization Reactions on the Cyclopentenone Ring

| Position | Reaction Type | Potential Reagents |

| C-2 | Nucleophilic Substitution | Alcohols, Amines, Thiols |

| C-3 | Deprotonation/Electrophilic Quench | LDA/Alkyl halides |

| C-4 | Conjugate Addition | Grignard reagents, Organocuprates, Michael donors |

| C-5 | Enolate Alkylation | LDA/Alkyl halides |

Stereochemical Control in Derivatization

The chiral center at the C-5 position of this compound can influence the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically enriched compounds. For example, the conjugate addition of nucleophiles to the enone system can proceed with high diastereoselectivity, controlled by the steric bulk of the phenyl group.

Furthermore, the use of chiral catalysts or auxiliaries can enable the stereoselective functionalization of the cyclopentenone ring. Asymmetric conjugate additions, for instance, can be used to introduce a new stereocenter at the C-4 position with high enantioselectivity. The stereoselective synthesis of cyclopentanes bearing multiple stereocenters is a topic of significant research interest, and the principles developed in these studies could be applied to the derivatization of this compound. nih.gov The ability to control the stereochemistry at multiple positions is a key advantage in the design of chemical libraries for biological screening, as stereoisomers can have vastly different biological activities.

Development of Novel Methodologies Utilizing the Cyclopentenone Core

The development of new synthetic methods that leverage the reactivity of the cyclopentenone scaffold is a significant area of chemical research. thieme-connect.com These efforts aim to construct complex molecular architectures with high efficiency and stereocontrol. While the broader class of cyclopentenones is widely studied, the specific applications of this compound are not extensively documented in peer-reviewed literature.

Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is crucial in medicinal chemistry and materials science. nih.gov Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. organic-chemistry.org

A comprehensive search of scientific databases indicates a lack of specific studies where this compound is the direct subject of asymmetric transformations or has been developed for use as a chiral auxiliary. While general methods for the asymmetric synthesis of chiral cyclopentenones are well-established, including catalytic enantioselective Nazarov cyclizations and Pauson-Khand reactions, these have not been specifically reported for this ethoxy-substituted phenyl derivative. acs.orgacs.org Research in the field tends to focus on other derivatives, leaving the potential of this compound in this context unexplored in the current body of literature.

Cascade reactions and one-pot syntheses are highly efficient processes that allow for the formation of multiple chemical bonds in a single sequence without isolating intermediates. rsc.orgrsc.org These strategies are central to green chemistry and the rapid assembly of complex molecules.

There is currently no available research in scientific literature detailing the use of this compound as a substrate or key intermediate in the development of cascade reactions or one-pot synthetic methodologies. The reactivity of its enone system suggests potential for such applications, for instance, in Michael addition-initiated cascades; however, no specific examples involving this compound have been published.

Material Science and Specialized Chemical Applications

The unique electronic and structural properties of functionalized organic molecules can lead to applications in material science, such as in the development of polymers, liquid crystals, or organic electronics.

Based on a thorough review of available literature, there are no documented applications of this compound in the field of material science or other specialized chemical areas. Its potential in these fields remains to be investigated.

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes is a major driver of contemporary research. Future efforts in the synthesis of 2-Ethoxy-5-phenylcyclopent-2-en-1-one will likely concentrate on the development of more sustainable and atom-economical routes. This involves moving away from classical methods that may employ stoichiometric reagents and generate significant waste, towards catalytic processes that are more efficient and environmentally friendly. The exploration of renewable feedstocks as starting materials for the cyclopentenone framework is a key area of interest. For instance, platform molecules derived from biomass could potentially serve as precursors, thereby reducing the carbon footprint of the synthesis. Furthermore, the principles of green chemistry, such as the use of safer solvents and energy-efficient reaction conditions, will be central to these developments.

Key Research Objectives for Sustainable Synthesis:

| Objective | Approach | Potential Benefits |

| Enhanced Atom Economy | Designing reactions where a maximum number of reactant atoms are incorporated into the final product. | Reduced waste, lower material costs. |

| Catalytic Strategies | Employing catalytic amounts of substances to facilitate reactions, which can be recycled and reused. | Increased efficiency, lower energy consumption. |

| Renewable Feedstocks | Utilizing starting materials derived from biomass rather than fossil fuels. | Reduced environmental impact, enhanced sustainability. |

| Green Solvents | Replacing hazardous organic solvents with more benign alternatives like water or supercritical fluids. | Improved safety profile, reduced pollution. |

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Moreover, machine learning models can be trained to predict reaction outcomes with high accuracy, optimizing variables such as catalyst choice, solvent, temperature, and reaction time. This predictive capability can minimize the need for extensive trial-and-error experimentation, saving time and resources. The in silico design of novel derivatives with tailored properties also falls within the purview of these technologies, allowing for a more targeted approach to drug discovery and materials science.

Exploration of Novel Reactivity Patterns and Selectivities

The reactivity of the this compound scaffold is rich and offers numerous possibilities for further functionalization. The presence of an α,β-unsaturated ketone (enone) system, an ether linkage, and a phenyl group provides multiple sites for chemical modification. Future research will delve into uncovering novel reactivity patterns and achieving higher levels of selectivity in these transformations.

A key area of investigation will be the stereoselective functionalization of the cyclopentenone ring. The development of catalytic asymmetric methods to control the formation of new stereocenters is of paramount importance, particularly for applications in medicinal chemistry where chirality can have a profound impact on biological activity. Understanding how the existing substituents—the ethoxy and phenyl groups—influence the regio- and stereoselectivity of reactions such as Michael additions, cycloadditions, and C-H functionalization will be a central theme of these studies.

Expanding the Scope of Derivatization for Advanced Applications

The derivatization of this compound is a promising avenue for the creation of new molecules with tailored functionalities for a wide range of advanced applications. The inherent chemical features of the molecule make it a versatile building block.

In the field of materials science, for example, derivatives could be designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), by tuning their electronic and photophysical properties through strategic modification of the core structure.

In medicinal chemistry, the cyclopentenone motif is a known pharmacophore present in a variety of biologically active natural products and synthetic compounds. For instance, certain derivatives of cyclopentenone have demonstrated significant cytotoxic activity, suggesting their potential as anticancer agents. nih.gov By systematically modifying the structure of this compound, it may be possible to develop new therapeutic agents with improved potency and selectivity. The pharmacological profiles of related heterocyclic compounds, such as 4-phenyl-1,5-benzodiazepin-2-one and its derivatives, have been investigated for their effects on the central nervous system, highlighting the potential for discovering novel psychoactive compounds through structural analogy. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxy-5-phenylcyclopent-2-en-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate ketones with ethoxy-substituted aldehydes under acid catalysis. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios of reagents. Monitoring by thin-layer chromatography (TLC) and purification via column chromatography with gradients of ethyl acetate/hexane improves yield. Precedents from structurally analogous cyclopentenones suggest that steric hindrance from the phenyl group may require prolonged reaction times .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the cyclopentenone scaffold and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching at ~1700 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry and crystal packing, as demonstrated in studies of similar enone systems .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Initial screens include enzyme inhibition assays (e.g., cyclooxygenase or kinase inhibition) using spectrophotometric methods. Competitive binding assays with fluorescent probes or surface plasmon resonance (SPR) can quantify target affinity. Cytotoxicity is assessed via MTT assays on cell lines, with dose-response curves (IC₅₀ calculations) guiding further mechanistic studies .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the interaction of this compound with biological targets?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites. Prepare the ligand by optimizing its geometry (DFT calculations) and the receptor by removing water molecules and adding polar hydrogens. Validate docking protocols using co-crystallized ligands (RMSD <2 Å). Free energy calculations (MM-GBSA) refine binding affinity predictions, as seen in studies of structurally related enones .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions between NMR and X-ray data may arise from dynamic effects (e.g., tautomerism). Perform variable-temperature NMR to detect conformational changes. Compare experimental IR/Raman spectra with DFT-simulated vibrational modes. For crystallographic ambiguities, refine occupancy factors or consider disorder modeling, referencing protocols from Acta Crystallographica .

Q. What strategies improve the regioselectivity in modifying the cyclopentenone core of this compound?

- Methodological Answer : Introduce directing groups (e.g., hydroxyl or amino substituents) to steer electrophilic attacks. Use transition-metal catalysts (e.g., Pd or Ru) for cross-coupling at the 5-phenyl position. Steric control via bulky bases (e.g., LDA) in alkylation reactions can favor substitution at the less hindered enone carbon .

Q. What in silico and in vitro methods are recommended for assessing the compound’s safety profile?

- Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity endpoints (e.g., skin sensitization). Validate with in vitro assays like the KeratinoSens™ test for skin irritation. For environmental risk, use the IDEA Project’s QRA2 framework to model aquatic toxicity, referencing methodologies from IFRA standards .

Q. How can researchers evaluate the environmental impact of this compound using computational models?

- Methodological Answer : Use EPI Suite or the TEST software to estimate biodegradation half-lives and bioaccumulation potential. Incorporate molecular descriptors (e.g., logP, polar surface area) into QSAR models validated by the Environmental Protection Agency (EPA). Compare results with experimental data from OECD 301F ready biodegradability tests .

Notes on Evidence Utilization

- Structural analogs (e.g., 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one) from IFRA standards inform safety assessment frameworks .

- Reproducibility guidelines (CONSORT-EHEALTH) emphasize documenting synthetic protocols and analytical parameters (e.g., NMR acquisition times) to resolve data discrepancies .

- Advanced spectroscopic techniques (X-ray, HRMS) are critical for unambiguous characterization, as demonstrated in crystallography reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.